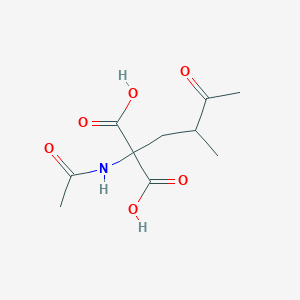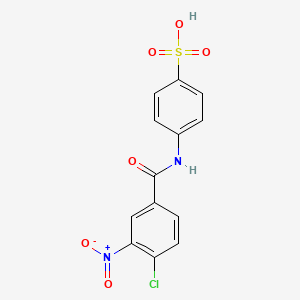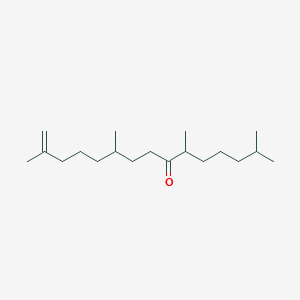
2,6,10,14-Tetramethylpentadec-14-EN-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10,14-Tetramethylpentadec-14-en-7-one is an organic compound with the molecular formula C19H36O. It is characterized by its unique structure, which includes multiple methyl groups and a double bond at the 14th position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14-Tetramethylpentadec-14-en-7-one typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the alkylation of a suitable precursor with methyl groups, followed by the introduction of a double bond at the 14th position. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6,10,14-Tetramethylpentadec-14-en-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but often include specific temperatures, pressures, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,6,10,14-Tetramethylpentadec-14-en-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6,10,14-Tetramethylpentadec-14-en-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,6,10,14-Tetramethylpentadec-14-en-7-one can be compared with other similar compounds, such as:
2,6,10,14-Tetramethylpentadecane: This compound lacks the double bond at the 14th position, resulting in different chemical and physical properties.
2,6,10,14-Tetramethyl-2-pentadecene: This compound has a double bond at the 2nd position, leading to different reactivity and applications.
Methyl 2,6,10,14-tetramethylpentadecanoate: This ester derivative has different solubility and reactivity compared to the ketone.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
90294-10-3 |
|---|---|
Fórmula molecular |
C19H36O |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
2,6,10,14-tetramethylpentadec-14-en-7-one |
InChI |
InChI=1S/C19H36O/c1-15(2)9-7-11-17(5)13-14-19(20)18(6)12-8-10-16(3)4/h16-18H,1,7-14H2,2-6H3 |
Clave InChI |
ZKHFEXLEVKWNLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)C(=O)CCC(C)CCCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


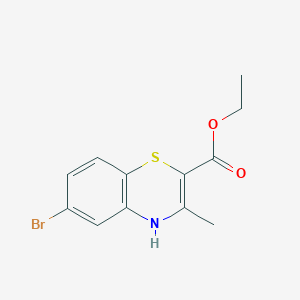
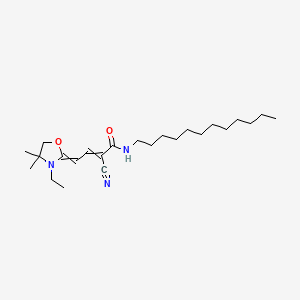
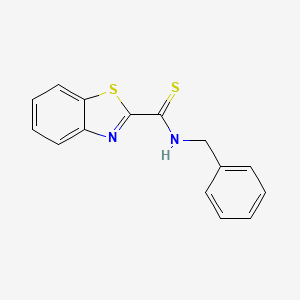

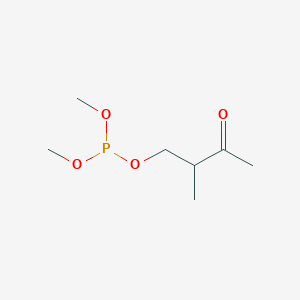
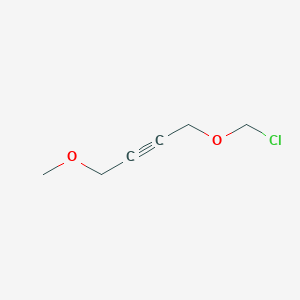
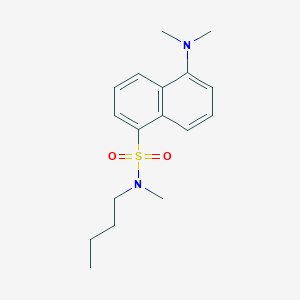
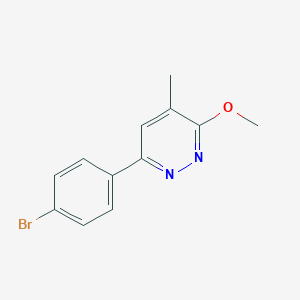
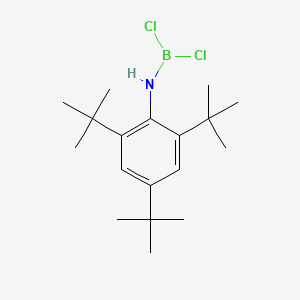
![4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide](/img/structure/B14363152.png)
![Di([1,1'-biphenyl]-4-yl)iodanium bromide](/img/structure/B14363158.png)
